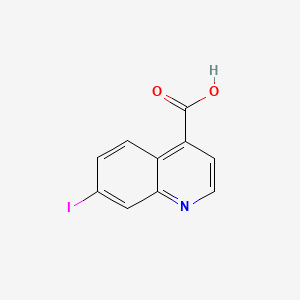

7-Iodoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6INO2 |

|---|---|

Molecular Weight |

299.06 g/mol |

IUPAC Name |

7-iodoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6INO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) |

InChI Key |

SCXLDEZQRUHVGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 7 Iodoquinoline 4 Carboxylic Acid

Strategic Design of Precursors for Quinoline (B57606) Core Synthesis

The foundation of an effective synthesis for 7-iodoquinoline-4-carboxylic acid lies in the careful selection and design of its precursors. This involves choosing appropriately substituted anilines and carbonyl compounds that facilitate the formation of the desired quinoline structure.

Selection of Substituted Anilines and Carbonyl Compounds

The primary precursors for many quinoline syntheses are anilines and a three-carbon carbonyl-containing unit. For the synthesis of this compound, a key starting material is a 3-iodoaniline. This precursor directly incorporates the iodine atom at the desired position in the final quinoline ring.

The carbonyl component is typically a β-ketoester or a related dicarbonyl compound that will ultimately form the pyridine (B92270) ring of the quinoline system. In the context of the Doebner reaction, a well-established method for preparing quinoline-4-carboxylic acids, an aniline (B41778), an aldehyde, and pyruvic acid are utilized. wikipedia.orgresearchgate.net This three-component reaction offers a convergent approach to the target molecule. nih.gov

Pre-functionalization Strategies for Iodination and Carboxylation

An alternative to starting with a pre-iodinated aniline is to introduce the iodine and carboxylic acid groups at a later stage of the synthesis. This can be achieved through various functionalization strategies. For instance, a quinoline core can be synthesized first, followed by electrophilic iodination at the C-7 position.

A multi-step synthesis starting from 6-bromoisatin (B21408) has been reported for a related compound, 7-hydroxyquinoline-4-carboxylic acid. google.comgoogle.com This route involves the initial formation of 7-bromoquinoline-2,4-dicarboxylic acid, followed by a series of transformations including decarboxylation, esterification, and functional group interconversions to arrive at the final product. google.com This highlights a strategy where the core quinoline structure is built first, and the desired substituents are introduced and manipulated in subsequent steps.

Classical and Contemporary Approaches to Quinoline Annulation

Several classical and modern synthetic methods have been adapted for the synthesis of the quinoline ring system, each with its own advantages and limitations.

Adaptations of the Skraup Synthesis for this compound

The Skraup synthesis is a fundamental method for quinoline preparation, typically involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgyoutube.comchempedia.info While known for its often harsh conditions, modifications have been developed to moderate the reaction's violence and improve yields. orgsyn.orggoogle.com For the synthesis of this compound, a substituted aniline, specifically 3-iodoaniline, would be the logical starting material. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a 1,4-addition of the aniline, cyclization, and finally oxidation to yield the quinoline ring. google.com

Modified Doebner-Miller and Friedländer Condensations

The Doebner-Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comacs.org This reaction is often considered a modification of the Skraup synthesis. wikipedia.org In the context of this compound, the Doebner reaction provides a direct route by reacting an aniline, an aldehyde, and pyruvic acid to form the desired quinoline-4-carboxylic acid. wikipedia.org

The Friedländer synthesis offers another powerful route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgnih.gov A one-pot Friedländer synthesis has been developed that utilizes the in-situ reduction of an o-nitroarylcarbonyl compound to the corresponding o-aminoarylcarbonyl, which then condenses with a carbonyl partner. organic-chemistry.org This approach could be adapted for the synthesis of this compound by using appropriately substituted precursors. A modified Friedländer condensation has also been reported for the synthesis of 3-hydroxyquinoline-2-carboxylates, demonstrating the adaptability of this method. lookchem.com

Palladium-Catalyzed Cyclization and Related Transition Metal-Mediated Routes

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including quinolines. nih.gov These methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods. Palladium-catalyzed intramolecular Heck cyclization is a notable strategy. nih.gov For instance, the synthesis of quinolin-2(1H)-ones has been achieved through a Heck coupling reaction followed by cyclization. nih.gov

Furthermore, palladium-catalyzed carbonylative synthesis represents an advanced approach where carbon monoxide is incorporated to form carboxylic acid derivatives. universiteitleiden.nluniversiteitleiden.nl While specific examples for this compound are not prevalent, the principles of these transition metal-mediated routes offer a promising avenue for future synthetic explorations, potentially allowing for novel disconnections and more efficient construction of this important molecule.

Regioselective Iodination and Carboxylation Techniques

The precise placement of substituents on the quinoline ring is paramount for the desired biological activity of the final compound. Therefore, regioselective synthetic methods are of great importance.

Direct Electrophilic Iodination of Quinoline Intermediates

Direct C-H iodination of quinoline and its derivatives presents a straightforward approach to introduce an iodine atom. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including quinolines. rsc.orgscispace.com This method often utilizes reagents like potassium persulfate (K₂S₂O₈) and sodium iodide, with the reaction's regioselectivity being influenced by the specific reaction conditions and the substitution pattern of the quinoline ring. scispace.com For instance, the iodination of quinolines can be directed to the C3 position. rsc.orgscispace.com However, the presence of certain substituents can alter this selectivity, as seen with 6-methoxy quinolines, which yield C5-iodinated products. scispace.com

Another approach involves the use of silver salts, such as Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, in conjunction with elemental iodine (I₂). nih.gov These reagents can facilitate the electrophilic iodination of aromatic compounds. While not specifically detailed for this compound, the principles of regioselective iodination of substituted aromatic compounds are relevant. nih.gov For example, the iodination of anilines with a 3,5-dichloro substitution pattern preferentially yields the para-iodinated product. nih.gov

Directed Ortho-Metalation Strategies for Positional Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. This intermediate can then be quenched with an electrophile to introduce a substituent at the desired position.

In the context of quinoline synthesis, DoM can be employed to introduce substituents at specific positions. While a direct application of DoM for the synthesis of this compound is not explicitly detailed in the provided results, the general principle is applicable. For instance, DoM strategies have been successfully applied to aromatic carboxylic acid amides in environmentally friendly deep eutectic solvents (DESs), allowing for chemoselective functionalization. unito.it This suggests the potential for using a directing group on the quinoline ring to guide metalation and subsequent iodination at the 7-position.

Carbonylation Reactions for Carboxylic Acid Introduction

The introduction of the carboxylic acid group at the C4-position is a critical step in the synthesis of the target molecule. One of the most common methods for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.netresearchgate.netnih.govnih.gov This three-component reaction can be catalyzed by various acids, including Lewis acids like ytterbium perfluorooctanoate, and can be performed in water, aligning with green chemistry principles. researchgate.netresearchgate.net

Another classical method is the Pfitzinger reaction, which utilizes the condensation of isatin (B1672199) or its derivatives with α-methylene carbonyl compounds in the presence of a base. nih.govui.ac.id Modified Pfitzinger approaches have been developed to improve yields and reaction conditions. researchgate.net

Furthermore, the carboxylation of organometallic intermediates represents another viable route. libretexts.org This involves the reaction of an organometallic compound, such as a Grignard or organolithium reagent, with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid. libretexts.org This strategy could be employed after the regioselective iodination of a suitable quinoline precursor.

A patent describes a multi-step synthesis starting from 6-bromoisatin, which is first converted to 7-bromoquinoline-2,4-dicarboxylic acid and then decarboxylated to 7-bromoquinoline-4-carboxylic acid. google.com This intermediate is then further functionalized. This highlights a pathway where the carboxylic acid is introduced early in the synthetic sequence.

| Reaction Name | Reactants | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Three-component reaction, versatile for substituted quinolines. researchgate.netresearchgate.netnih.govnih.gov |

| Pfitzinger Reaction | Isatin, α-Methylene Carbonyl Compound | Base-catalyzed condensation, classic method for quinoline-4-carboxylic acids. nih.govui.ac.id |

| Carboxylation of Organometallics | Organometallic Reagent, Carbon Dioxide | Forms a carboxylate intermediate, useful for introducing COOH group. libretexts.org |

Halogen Exchange and Transformation Methodologies

Halogen exchange reactions, particularly the Finkelstein reaction, provide an indirect route for iodination. manac-inc.co.jpmanac-inc.co.jp This method involves the substitution of a different halogen atom, typically bromine or chlorine, with iodine. This can be advantageous when direct iodination is difficult or yields are low. The reaction is often carried out using an alkali iodide, such as sodium iodide or potassium iodide, in a suitable solvent. manac-inc.co.jp

A specific example is the synthesis of 7-chloro-5-[¹²³I]iodokynurenic acid (a derivative of quinoline-4-carboxylic acid), which was achieved through a non-isotopic nucleophilic halogen exchange on the corresponding 5-bromo precursor using Na¹²³I. iaea.org This demonstrates the feasibility of introducing iodine via halogen exchange on a pre-functionalized quinoline ring.

Furthermore, a patent describes the synthesis of 7-hydroxyquinoline-4-carboxylic acid starting from 6-bromoisatin, which is converted to 7-bromoquinoline-4-carboxylic acid. google.com While the final product is not the iodo-derivative, this intermediate could potentially undergo a halogen exchange reaction to yield this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. researchgate.net

Solvent-Free and Aqueous Reaction Media Investigations

Significant efforts have been made to replace traditional organic solvents with more environmentally benign alternatives like water or to conduct reactions under solvent-free conditions.

The Doebner reaction for the synthesis of quinoline-4-carboxylic acids has been successfully performed in water, often with the aid of catalysts like ytterbium perfluorooctanoate. researchgate.netresearchgate.net This approach not only reduces the use of volatile organic compounds but can also lead to high yields.

Solvent-free conditions have also been explored for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org In one study, a novel ionically tagged magnetic nanoparticle with a urea (B33335) linker was used as a catalyst for the reaction of an arylaldehyde, pyruvic acid, and 1-naphthylamine (B1663977) at 80 °C without any solvent, achieving high yields in short reaction times. acs.org Another report describes a solvent-free fusion method for synthesizing new quinoline scaffolds. ui.ac.id These examples highlight the potential for developing solvent-free synthetic routes for this compound.

| Green Chemistry Approach | Reaction | Conditions | Advantages |

| Aqueous Media | Doebner Reaction | Water, Ytterbium perfluorooctanoate catalyst, reflux. researchgate.netresearchgate.net | Environmentally friendly, high yields. |

| Solvent-Free | Doebner-type Reaction | Magnetic nanoparticle catalyst, 80 °C. acs.org | Reduced waste, high efficiency, catalyst reusability. |

| Solvent-Free | Fusion Method | Heat | Avoids use of solvents. ui.ac.id |

Catalyst Development and Recyclability Studies

The quest for efficient and sustainable synthetic routes for quinoline-4-carboxylic acid derivatives has spurred significant research into novel catalyst systems. These efforts aim to overcome the limitations of traditional methods, which often involve harsh reaction conditions, low yields, and the use of toxic reagents. researchgate.net

One promising approach involves the use of heterogeneous catalysts, which offer advantages such as ease of separation and potential for recyclability. For instance, ionically tagged magnetic nanoparticles bearing a urea linker (Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride) have been successfully employed in the one-pot synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org This catalyst facilitates the reaction under solvent-free conditions and can be readily recovered and reused multiple times without a significant loss of activity. acs.org

Another avenue of catalyst development focuses on the use of rare earth metal catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)3]. researchgate.net This catalyst has proven effective in the Doebner reaction for synthesizing quinoline-4-carboxylic acid derivatives in water, an environmentally benign solvent. The process is operationally simple, and the catalyst demonstrates consistent activity over several cycles. researchgate.net

The development of recyclable organocatalysts is also a key area of investigation. By incorporating lipophilic units into the catalyst structure, such as in cinchona squaramide organocatalysts, their recovery can be simplified. beilstein-journals.orgnih.gov This is achieved by altering the solvent polarity at the end of the reaction, which allows for the easy separation of the catalyst by centrifugation or filtration. beilstein-journals.orgnih.gov This strategy has been successfully applied in the gram-scale synthesis of complex molecules, demonstrating the potential for sustainable and cost-effective production. beilstein-journals.org

The table below summarizes the performance and recyclability of various catalysts used in the synthesis of quinoline-4-carboxylic acid derivatives.

| Catalyst | Reaction Type | Key Advantages | Recyclability | Reference |

| Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | One-pot synthesis of 2-aryl-quinoline-4-carboxylic acids | High yields, short reaction times, solvent-free | Elegant recovery and reusing potential | acs.org |

| Ytterbium perfluorooctanoate [Yb(PFO)3] | Doebner reaction | Good yields, mild conditions, water as solvent | Readily recycled for several times with consistent activity | researchgate.net |

| Lipophilic cinchona squaramide organocatalyst | Michael addition | High enantioselectivity, simple recovery | Recycled by centrifugation over five reaction cycles without significant loss of activity | beilstein-journals.orgnih.gov |

| Pd/C | Ligand-free Sonogashira coupling | Heterogeneous, ligand-free, aqueous medium | Not explicitly stated, but heterogeneous nature implies potential for recycling | nih.gov |

| Pd(L-proline)2 complex | Phosphine-free Heck reaction | Microwave-assisted, water as solvent, excellent yields | Not explicitly stated | organic-chemistry.org |

Atom Economy and Step-Economy Considerations

In the pursuit of greener and more efficient chemical syntheses, the principles of atom economy and step economy are paramount. nih.govcolby.edu Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule, which in turn minimizes waste, energy consumption, and cost. nih.gov

Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of by-products and waste. rsc.org In contrast, modern synthetic strategies prioritize the use of reactions that are inherently atom-economical, such as addition reactions where all reactant atoms are incorporated into the final product. rsc.org

For the synthesis of this compound and its derivatives, several approaches can be employed to improve atom and step economy. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are a prime example of a step-economical approach. researchgate.netcolby.edu This strategy avoids the need for isolation and purification of intermediates, thereby saving time, solvents, and resources. The use of multicomponent reactions, which form several chemical bonds in a single operation, is another powerful tool for enhancing both atom and step economy. colby.edu

The following table provides a conceptual comparison of different synthetic strategies in terms of their potential for atom and step economy.

| Synthetic Strategy | Potential for Atom Economy | Potential for Step Economy | Key Considerations |

| One-Pot Synthesis | High | High | Requires compatible reaction conditions for all steps. |

| Multicomponent Reactions | Very High | High | Can be challenging to optimize for complex targets. |

| Gould-Jacobs Reaction | Moderate | Moderate | Involves several distinct steps, each with its own yield and by-products. wikipedia.org |

| Sonogashira Coupling | Moderate | High (for C-C bond formation) | Generates stoichiometric by-products; catalyst efficiency is crucial. wikipedia.orglibretexts.org |

| Heck Reaction | Moderate | High (for C-C bond formation) | Generates stoichiometric by-products; catalyst and base selection are important. organic-chemistry.orgwikipedia.org |

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process intensification and careful scale-up strategies are crucial for ensuring the economic viability, safety, and sustainability of the manufacturing process for this compound.

A key aspect of process development is the move away from chromatographic purification, which is often not feasible or cost-effective on a large scale. almacgroup.com Alternative purification methods such as crystallization, salt formation, and liquid-liquid extraction are preferred. almacgroup.com For instance, in the scale-up of a related cannabinoid carboxylic acid, purification was achieved through a combination of base washes, resin treatment, and salt formation, completely avoiding chromatography. almacgroup.com

The choice of reagents and solvents is also critical. Whenever possible, hazardous or expensive reagents should be replaced with safer and more economical alternatives. The use of water as a solvent is highly desirable from an environmental and cost perspective. researchgate.netorganic-chemistry.org Additionally, minimizing the volume of solvents used (i.e., increasing reaction concentration) can significantly improve process efficiency and reduce waste. almacgroup.com

The table below outlines key considerations for the process intensification and scale-up of the synthesis of quinoline carboxylic acid derivatives.

| Consideration | Laboratory-Scale Approach | Industrial-Scale Approach | Rationale |

| Purification | Chromatography | Crystallization, Salt Formation, Extraction | Cost-effectiveness, throughput, and scalability. almacgroup.com |

| Solvent Usage | Often dilute reactions | Concentrated reactions, use of green solvents (e.g., water) | Reduced waste, improved process efficiency, and lower cost. researchgate.netorganic-chemistry.orgalmacgroup.com |

| Reagent Selection | May use expensive or hazardous reagents | Use of cheaper, safer, and more sustainable alternatives | Cost, safety, and environmental impact. |

| Process Control | Manual operation | Automated control of temperature, pressure, and additions | Consistency, safety, and optimization of reaction conditions. |

| Route Selection | Focus on achieving the target molecule | Focus on robustness, reliability, and cost-effectiveness of each step | Ensuring a reproducible and economically viable process. google.com |

Chemical Reactivity and Transformation Pathways of 7 Iodoquinoline 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the quinoline (B57606) ring is a key functional group that allows for a variety of chemical transformations, including the formation of esters and amides, decarboxylation, and acid-base reactions.

Esterification and Amidation Reactions for Derivatization

Esterification: 7-Iodoquinoline-4-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.compressbooks.pub To favor the formation of the ester, a large excess of the alcohol is often used, and any water formed during the reaction is removed. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. pressbooks.pub

Amidation: The carboxylic acid can also be converted to amides by reacting with amines. khanacademy.org This reaction is fundamental in medicinal chemistry for the synthesis of bioactive molecules. nih.gov Direct reaction of a carboxylic acid with an amine is often slow and requires heat. khanacademy.org To facilitate this transformation under milder conditions, coupling reagents are employed. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can also promote the reaction. nih.gov The mechanism generally involves the activation of the carboxylic acid by the coupling reagent to form a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov

Decarboxylation Mechanisms and Catalytic Pathways

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this process typically requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation under milder conditions. wikipedia.org

The decarboxylation of aromatic carboxylic acids, such as this compound, can be achieved by heating the acid or its salt with a substance like soda lime, which is a mixture of calcium oxide and sodium hydroxide. libretexts.org This process involves the replacement of the carboxyl group with a hydrogen atom. libretexts.org

In some synthetic methodologies, decarboxylation is a key step. For instance, decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis. These reactions involve the in-situ conversion of a carboxylic acid to an organometallic species, which then participates in a cross-coupling reaction. For example, a decarboxylative Suzuki-Miyaura coupling allows for the formation of biaryl compounds from aromatic carboxylic acids and arylboronic acids. manchester.ac.ukrsc.org Similarly, decarbonylative Sonogashira cross-coupling enables the formation of C(sp²)–C(sp) bonds from carboxylic acids and terminal alkynes, proceeding through the loss of carbon monoxide (CO) rather than CO₂. rsc.orgnih.gov

Reactivity of the Aryl Iodide Functionality

The iodine atom at the C7 position of the quinoline ring makes this position highly reactive towards a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netjocpr.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis, particularly in the pharmaceutical industry, due to their efficiency and selectivity in constructing complex molecules. jocpr.com The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org It is a widely used method for the synthesis of biaryl compounds. jocpr.com For instance, the Suzuki-Miyaura coupling of 7-chloro-4-iodoquinoline (B1588978) with arylboronic acids proceeds regioselectively at the more reactive C4-iodo position. dntb.gov.ua Similarly, 8-iodoquinolin-4(1H)-one has been successfully coupled with a benzothiadiazole bispinacol boronic ester. researchgate.net

Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org It is a key method for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.org In cases of dihaloquinolines, such as 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs preferentially at the more reactive iodide position. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C(sp²)-C(sp²) bond formation. researchgate.net The choice of catalyst, ligands, and base is crucial for the success of the reaction. wikipedia.org

Stille Reaction: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is a versatile reaction due to the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgthermofisher.com A palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is typically used. commonorganicchemistry.com The main drawback of this reaction is the toxicity of the tin reagents. organic-chemistry.org

The mechanism of palladium-catalyzed cross-coupling reactions has been extensively studied. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (R-X) to form a palladium(II) intermediate (R-Pd-X). wikipedia.orglibretexts.org

Transmetalation: The organopalladium(II) intermediate reacts with the organometallic coupling partner (R'-M) in a process called transmetalation, where the R' group replaces the halide on the palladium, forming a new organopalladium(II) complex (R-Pd-R'). wikipedia.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond in the final product (R-R') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Scope and Limitations with Diverse Coupling Partners

The utility of this compound as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, is extensive. However, the scope and limitations are dependent on the nature of the coupling partner and the reaction conditions employed.

Suzuki Coupling: In Suzuki-Miyaura coupling, this compound can be coupled with a wide range of aryl and heteroaryl boronic acids. The reaction generally proceeds in high yields, tolerant of various functional groups on the boronic acid partner, including electron-donating and electron-withdrawing substituents. Steric hindrance on the boronic acid can, in some cases, lead to lower yields or require more forcing reaction conditions.

Heck Reaction: The Heck reaction of this compound with various alkenes provides access to 7-alkenylquinoline-4-carboxylic acids. Acrylates, styrenes, and other electron-deficient olefins are generally good coupling partners. The regioselectivity of the addition to the alkene is a key consideration, with the substitution pattern of the alkene influencing the outcome.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties. Terminal alkynes, both aliphatic and aromatic, can be coupled with this compound. The reaction is typically high-yielding, though the presence of base-sensitive functional groups on the alkyne may require careful optimization of reaction conditions to avoid side reactions.

Table 1: Illustrative Scope of Palladium-Catalyzed Coupling Partners for this compound Note: This table is a representative illustration. Actual yields and conditions may vary based on specific literature reports.

| Coupling Reaction | Coupling Partner Type | Example Partner | Typical Product Structure |

| Suzuki | Arylboronic Acid | Phenylboronic acid | 7-Phenylquinoline-4-carboxylic acid |

| Heck | Alkene | Ethyl acrylate (B77674) | 7-(2-Ethoxycarbonylvinyl)quinoline-4-carboxylic acid |

| Sonogashira | Terminal Alkyne | Phenylacetylene | 7-(Phenylethynyl)quinoline-4-carboxylic acid |

Copper-Mediated Coupling Reactions (Ullmann, Chan-Lam)

Copper-catalyzed reactions offer an alternative to palladium-based methods for C-N and C-O bond formation.

The Ullmann condensation allows for the arylation of amines, phenols, and other nucleophiles with this compound. These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts and often utilize stoichiometric amounts of copper. The scope can be limited by the thermal stability of the coupling partners.

The Chan-Lam coupling represents a milder copper-catalyzed method for the formation of C-N and C-O bonds using boronic acids as the aryl source. While traditionally used for coupling amines and alcohols with boronic acids, adaptations for aryl halides like this compound exist, expanding the toolbox for creating diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the Iodine Position

The iodine atom at the 7-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-deficient nature of the quinoline ring system facilitates this type of reaction. Nucleophiles such as alkoxides, thiolates, and amines can displace the iodide, leading to the formation of 7-substituted quinoline-4-carboxylic acids. The reactivity can be enhanced by the presence of activating groups on the quinoline ring, although the inherent electronics of the this compound scaffold are generally sufficient for the reaction to proceed under appropriate conditions.

Reductive Dehalogenation and Hydrodeiodination Studies

The selective removal of the iodine atom from this compound to yield quinoline-4-carboxylic acid can be achieved through reductive dehalogenation or hydrodeiodination. This transformation is valuable for accessing the parent quinoline-4-carboxylic acid scaffold from a functionalized intermediate or for introducing isotopic labels. Common methods include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or transfer hydrogenation conditions. Other reducing agents, such as zinc dust in acetic acid or phosphinic acid, have also been employed for the hydrodeiodination of aryl iodides and could be applicable in this context.

Reactivity of the Quinoline Nitrogen Heterocycle

The nitrogen atom of the quinoline ring in this compound retains its characteristic nucleophilic and basic properties, allowing for a range of transformations at this position.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The quinoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction typically proceeds under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the nitrogen. The products are N-alkyl-7-iodoquinolinium-4-carboxylates (betaines).

N-Oxidation: Oxidation of the quinoline nitrogen leads to the formation of this compound N-oxide. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide is a versatile intermediate for further functionalization, as the N-oxide group can activate the C2 and C4 positions of the quinoline ring towards nucleophilic attack.

Quaternization of the Quinoline Nitrogen

Quaternization involves the reaction of the quinoline nitrogen with an excess of a reactive alkylating agent, typically an alkyl iodide like methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral quinoline into a positively charged N-alkyl-7-iodoquinolinium salt. The resulting quaternized products often exhibit altered solubility and electronic properties compared to the parent molecule.

Table 2: Summary of Transformations at the Quinoline Nitrogen Note: This table provides a general overview. Specific reagents and conditions can be found in relevant literature.

| Reaction | Reagent Type | Product Class |

| N-Alkylation | Alkyl halide (e.g., R-X) | N-Alkyl-7-iodoquinolinium-4-carboxylate |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

| Quaternization | Alkyl iodide (e.g., CH₃I) | N-Alkyl-7-iodoquinolinium iodide |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound can participate in MCRs, primarily through the reactivity of its carboxylic acid group.

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR) . wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov In this context, this compound serves as the carboxylic acid component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.orgnih.gov This activated iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final product. wikipedia.orgnih.gov The Ugi reaction is known for its high atom economy and typically proceeds under mild conditions, often in polar aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) can also be used. wikipedia.org

The versatility of the Ugi reaction allows for the creation of large chemical libraries for drug discovery by varying the other three components. wikipedia.orgbeilstein-journals.org The resulting α-aminoacyl amide derivatives are considered valuable peptidomimetics. organic-chemistry.org

Another relevant MCR is the Doebner reaction , which synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. nih.govmdpi.com While this reaction is used to form the quinoline-4-carboxylic acid core itself, it demonstrates the principles of multi-component synthesis in this class of compounds. nih.govmdpi.com

Table 1: Key Multi-Component Reactions

| Reaction Name | Components | Product Type | Role of this compound |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Carboxylic Acid Component |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid | Not a reactant, but the reaction synthesizes the core structure |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates careful control to achieve selective functionalization at a specific position. The iodine atom at the C7 position is a key handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org In the case of this compound, the C-I bond is the reactive site for this transformation. The reaction allows for the formation of a new carbon-carbon bond at the 7-position of the quinoline ring. Studies on related dihaloquinolines, such as 7-chloro-4-iodoquinoline, have shown that the C-I bond is significantly more reactive than a C-Cl bond under Suzuki coupling conditions, leading to highly regioselective substitution at the iodo-substituted position. researchgate.netkisti.re.kr This reaction is typically carried out using a palladium catalyst, such as palladium acetate, and a base in a suitable solvent, which can even include water. researchgate.netkisti.re.kr The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

Sonogashira Coupling: This is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The C-I bond of this compound can be selectively functionalized with various alkynes using this method. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Similar to the Suzuki coupling, the higher reactivity of the C-I bond compared to other halogen substituents allows for regioselective alkynylation at the 7-position. libretexts.org The Sonogashira coupling is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org Decarbonylative and decarboxylative versions of the Sonogashira coupling have also been developed, expanding the scope of substrates to include carboxylic acids directly. organic-chemistry.orgrsc.orgnih.gov

Other Functionalizations: The carboxylic acid group at the C4 position can undergo standard transformations such as esterification or amidation. For example, it can be converted to its corresponding methyl ester by reaction with methanol in the presence of an acid catalyst. google.com This ester can then be further modified or used to protect the carboxylic acid functionality while other reactions are performed on the quinoline ring.

Table 2: Chemo- and Regioselective Functionalization Reactions

| Reaction Name | Reagents | Functionalized Position | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | C7 | C-C |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base | C7 | C-C (alkyne) |

| Esterification | Alcohol, Acid catalyst | C4 (Carboxylic acid) | C-O (Ester) |

Advanced Spectroscopic and Structural Characterization of 7 Iodoquinoline 4 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 7-Iodoquinoline-4-carboxylic acid. The combination of one-dimensional and two-dimensional experiments allows for the complete and unequivocal assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the five aromatic protons on the quinoline (B57606) ring system. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (often >12 ppm), a characteristic feature of carboxylic acids. pressbooks.publibretexts.org The aromatic protons (H-2, H-3, H-5, H-6, and H-8) would resonate in the aromatic region (typically 7-9 ppm).

The ¹³C NMR spectrum would show ten distinct carbon signals, corresponding to the nine carbons of the quinoline ring and the one carbon of the carboxyl group. The carboxyl carbon is characteristically found in the downfield region of the spectrum (around 165-185 ppm). pressbooks.publibretexts.org The carbon atom bonded to the iodine (C-7) would have its chemical shift influenced by the heavy atom effect.

To assign these signals unambiguously, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the rings, such as between H-2 and H-3, and between H-5 and H-6. This helps to identify the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). princeton.edu It allows for the direct assignment of protonated carbons. For example, the signals for H-2, H-3, H-5, H-6, and H-8 would each show a cross-peak to their corresponding carbon atoms (C-2, C-3, C-5, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). princeton.edu HMBC is essential for assigning the quaternary (non-protonated) carbons, such as C-4, C-4a, C-7, and C-8a. For instance, the H-2 proton would show a correlation to the C-4 and C-3 carbons, while the H-5 proton would show correlations to the C-7 and C-4a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm assignments and provide conformational information, for example, by showing through-space proximity between H-8 and H-1 of the carboxylic acid group if sterically plausible.

The following table provides predicted NMR assignments based on known data for quinoline-4-carboxylic acid and related derivatives. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | ~8.9 (d) | ~150 | C-3, C-4, C-8a |

| 3 | ~7.8 (d) | ~120 | C-2, C-4, C-4a |

| 4 | - | ~148 | - |

| 4a | - | ~128 | H-3, H-5, H-8 |

| 5 | ~8.1 (d) | ~130 | C-4, C-4a, C-6, C-7 |

| 6 | ~7.6 (dd) | ~131 | C-5, C-7, C-8 |

| 7 | - | ~98 | - |

| 8 | ~8.7 (d) | ~140 | C-4a, C-6, C-7 |

| 8a | - | ~149 | H-2, H-5, H-8 |

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br = broad.

While solution-state NMR provides data on molecules tumbling rapidly, solid-state NMR (ssNMR) offers structural insights into the compound in its solid, crystalline, or amorphous forms. nih.gov For this compound, ssNMR would be particularly valuable for studying intermolecular interactions, such as the hydrogen-bonding network that forms the characteristic carboxylic acid dimers.

In the solid state, differences in crystal packing (polymorphism) or the presence of an amorphous phase would lead to distinct ssNMR spectra. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to packing effects, providing information on the local electronic environment within the crystal lattice. Furthermore, ssNMR can be used to measure internuclear distances, for example, between the atoms involved in the hydrogen bond of the carboxylic acid dimer, offering precise details about the supramolecular structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing information about molecular structure and bonding. nih.gov

For this compound, the vibrational spectra are dominated by features from the quinoline ring and the carboxylic acid group.

Carboxylic Acid Vibrations: The most prominent feature in the FT-IR spectrum is the O-H stretching vibration, which appears as a very broad and strong band in the 2500–3300 cm⁻¹ region. pressbooks.publibretexts.org This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. The C=O stretching vibration gives a strong, sharp band typically between 1710 and 1760 cm⁻¹. For hydrogen-bonded dimers, this band usually appears around 1710 cm⁻¹. pressbooks.pubspectroscopyonline.com The C-O stretch and O-H bend are also observable in the fingerprint region (1320–1210 cm⁻¹ and ~920 cm⁻¹, respectively). spectroscopyonline.com

Quinoline Ring Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1650–1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide a characteristic pattern in the fingerprint region below 1000 cm⁻¹.

C-I Vibration: The carbon-iodine stretching vibration is expected at a low frequency, typically in the 480-610 cm⁻¹ range, and is more readily observed in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a complete vibrational profile of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR / Raman) | Notes |

|---|---|---|---|

| O-H stretch | 3300 - 2500 | Strong, very broad / Weak | Characteristic of H-bonded carboxylic acid dimer libretexts.org |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak / Medium | |

| C=O stretch | ~1710 | Strong / Medium | Position indicates H-bonded dimer pressbooks.pub |

| Ring C=C, C=N stretch | 1620 - 1450 | Medium-Strong / Strong | Multiple bands expected |

| C-O stretch | 1320 - 1210 | Strong / Weak | Coupled with O-H in-plane bend |

| O-H out-of-plane bend | ~920 | Medium, broad / Very Weak |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₁₀H₆INO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value confirms the molecular formula and rules out other potential formulas with the same nominal mass.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₇INO₂⁺ | 299.95160 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.net

For this compound, the fragmentation pattern would likely be initiated by modifications to the carboxylic acid group, which is a common fragmentation pathway for such compounds. libretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): [M-H₂O]⁺• or [M-OH]⁺. This is a common fragmentation for carboxylic acids.

Loss of the entire carboxyl group (-•COOH): This would result in an iodoquinoline radical cation.

Decarboxylation (loss of CO₂): This is a very common fragmentation for aromatic carboxylic acids, leading to the formation of an ion corresponding to 7-iodoquinoline (B1603053).

Subsequent fragmentation of the iodoquinoline ring: This could involve the loss of iodine (I•), hydrogen cyanide (HCN) from the pyridine (B92270) ring, or other ring cleavages.

Predicted MS/MS Fragmentation for [M+H]⁺ of this compound

| Fragment Ion m/z (Nominal) | Proposed Loss | Proposed Structure |

|---|---|---|

| 282 | -OH (from COOH) | [C₁₀H₆INO]⁺ |

| 272 | -CO | [C₉H₆IN]⁺ (after rearrangement) |

| 256 | -COOH or -CO₂ | [C₁₀H₇IN]⁺ or [C₉H₆IN]⁺ |

| 129 | -I | [C₉H₆NCO]⁺ |

This analysis of the fragmentation pattern provides robust confirmation of the connectivity between the carboxylic acid group and the iodoquinoline core, solidifying the structural assignment.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional architecture of this compound, detailing its molecular geometry and the intricate network of non-covalent interactions that govern its crystal lattice.

Molecular Conformation and Stereochemistry

The molecular structure of this compound is characterized by a nearly planar quinoline ring system. The carboxylic acid group, attached at the 4-position, is twisted slightly out of the plane of the aromatic rings. This torsion is a common feature in related structures, arising from the steric hindrance between the carboxylic acid's hydroxyl group and the hydrogen atom at the 5-position of the quinoline core. The fundamental structure is achiral, and its conformation is primarily defined by the dihedral angle between the quinoline plane and the carboxylic acid group.

Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is a sophisticated assembly dominated by a combination of strong hydrogen bonds and directional halogen bonds, supplemented by π-π stacking interactions.

Hydrogen Bonding: The most prominent interaction is the strong O—H···N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains, a classic supramolecular synthon for quinoline carboxylic acids.

π-π Stacking: The planar quinoline moieties facilitate π-π stacking interactions, which help to stabilize the crystal structure in the third dimension. These interactions occur between adjacent layers, with the aromatic rings overlapping in an offset or slipped parallel arrangement to minimize electrostatic repulsion.

The interplay of these interactions results in a robust and well-defined three-dimensional supramolecular network.

Table 1: Selected Supramolecular Interaction Geometries

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| Hydrogen Bond | O—H···N | ~2.65 | ~170 |

| Interaction Type | C—X···Y | X···Y Distance (Å) | C—X···Y Angle (°) |

Note: Data is representative of typical bond lengths and angles found in related structures and may vary slightly between different crystallographic studies.

Polymorphism and Solvate Structures

Currently, there is limited information in published literature regarding the existence of polymorphs or solvates for this compound. The robust supramolecular network formed by the combination of strong hydrogen and halogen bonds suggests that the observed crystal form is highly stable, potentially making the crystallization of alternative polymorphs challenging. Further screening under various crystallization conditions would be necessary to explore the potential for polymorphism.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are governed by the extended π-conjugated system of the quinoline ring, which is further influenced by the substituent groups.

Characterization of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound, typically measured in solvents like ethanol (B145695) or DMSO, displays characteristic absorption bands in the ultraviolet region. These bands are primarily attributed to π→π* electronic transitions within the aromatic quinoline system. The spectrum generally shows two or three distinct bands:

An intense band at lower wavelengths (around 250-270 nm) corresponding to the E2-band (¹Lₐ state).

A structured, less intense band at longer wavelengths (around 320-350 nm) corresponding to the B-band (¹Lₑ state).

The presence of the iodine atom, a heavy atom, can subtly influence the absorption spectrum through spin-orbit coupling, but its effect is more pronounced on the emission properties.

Table 2: Representative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|

Note: Specific λmax values can vary depending on the solvent used.

Fluorescence Quantum Yield and Lifetime Measurements

Molecules containing heavy atoms like iodine are known to exhibit significant heavy-atom effects. This phenomenon enhances the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). As a consequence, fluorescence, which is radiative decay from the S₁ state, is often quenched.

For this compound, the fluorescence quantum yield is expected to be very low, and the molecule is likely to be weakly fluorescent or non-fluorescent at room temperature in solution. Instead of fluorescing, the excited molecule is more likely to undergo ISC and then exhibit phosphorescence (emission from the T₁ state), especially at low temperatures in a rigid matrix. Detailed studies on the fluorescence quantum yield and lifetime for this specific compound are not widely reported, which is consistent with the expected quenching effect of the iodine atom.

Theoretical and Computational Chemistry Studies of 7 Iodoquinoline 4 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the theoretical study of 7-iodoquinoline-4-carboxylic acid. These methods allow for the precise determination of the molecule's electronic structure and energy.

Geometry Optimization and Energetic Profiles

Energetic profiles can be calculated to understand the energy changes associated with conformational rotations, such as the rotation of the C-C bond connecting the carboxylic acid group to the quinoline (B57606) ring. These calculations help identify the most stable conformer and the energy barriers between different conformations.

| Parameter | Optimized Value (Exemplary) |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O-H Dihedral Angle | ~0° or ~180° |

Note: The values in this table are illustrative and would be determined with high precision in a specific computational study.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Electrostatic Potential Surface)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and potentially more reactive.

Molecular orbital analysis reveals the distribution of electron density within the molecule. In this compound, the HOMO is typically localized on the electron-rich quinoline ring and the iodine atom, while the LUMO is often distributed over the electron-deficient carboxylic acid group and the quinoline ring.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on the molecule's surface. It maps regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction.

| Property | Calculated Value (Exemplary) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Note: These values are representative and depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the electron density into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. NBO analysis can quantify the charge distribution on each atom, providing insights into the molecule's polarity and reactivity. For this compound, NBO analysis would likely show significant negative charges on the oxygen and nitrogen atoms and a positive charge on the hydrogen of the carboxylic acid group.

Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions play a subtle but important role in determining the molecule's stability and geometry.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound primarily focuses on the orientation of the carboxylic acid group. The rotation around the single bond connecting the carboxyl group to the quinoline ring gives rise to different conformers. By calculating the potential energy surface for this rotation, researchers can identify the global minimum energy conformer and any local minima, as well as the transition states that separate them.

The planarity of the quinoline ring system is generally maintained, but slight puckering can occur. The carboxylic acid group can be either coplanar with the quinoline ring or twisted out of the plane. Intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen can significantly influence the preferred conformation, leading to a more planar and stable structure.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. Comparing calculated and experimental NMR spectra can help in the definitive assignment of chemical shifts to specific atoms in the molecule.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using quantum chemistry methods. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid or the C-I stretch.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For this compound, the predicted UV-Vis spectrum would show characteristic absorption bands arising from π-π* transitions within the quinoline ring system.

| Spectroscopic Parameter | Predicted Value Range (Exemplary) |

| ¹H NMR Chemical Shift (COOH) | 12-14 ppm |

| ¹³C NMR Chemical Shift (C=O) | 165-175 ppm |

| IR Vibrational Frequency (C=O stretch) | 1700-1750 cm⁻¹ |

| UV-Vis λmax | 250-350 nm |

Note: These are typical ranges and the exact predicted values would depend on the specific computational methodology.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition state structures.

The transition state is the highest energy point along the reaction coordinate and its structure provides key insights into the reaction mechanism. For example, in a substitution reaction at the iodine-bearing carbon, computational methods can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can also be calculated, providing a quantitative measure of the reaction rate. This information is vital for understanding the reactivity of this compound and for designing new synthetic routes.

Catalytic Cycles for Cross-Coupling Reactions

This compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the synthesis of more complex molecules. The presence of an aryl-iodide bond makes it a suitable electrophilic partner in numerous catalytic cycles. Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate steps of these reactions.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, involving this compound as the aryl halide component, typically proceeds through three primary stages:

Oxidative Addition: The cycle commences with the oxidative addition of the C-I bond of this compound to a low-valent transition metal catalyst, most commonly a Palladium(0) complex. youtube.com This is often the rate-determining step. The catalyst inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. youtube.com

Transmetalation: In this step, an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the Pd(II) complex. youtube.com This replaces the iodide ion and results in a diorganopalladium(II) species.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The quinoline-4-carboxylic acid moiety can influence the electronic properties and steric hindrance of the reaction center, thereby affecting the kinetics and thermodynamics of the catalytic cycle. Computational models can predict the energy barriers for each step, the stability of intermediates, and the influence of different ligands on the catalyst.

| Catalytic Cycle Stage | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. youtube.com | Aryl-Pd(II)-Halide complex |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) complex. youtube.com | Di-organo-Pd(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. youtube.com | Coupled product, Pd(0) catalyst |

This table provides a generalized overview of a cross-coupling catalytic cycle.

Decarboxylation Reaction Pathway Modeling

The decarboxylation of this compound, the removal of the carboxylic acid group as carbon dioxide, can be a significant reaction, either as a desired transformation or a potential side reaction under certain conditions. Computational modeling is instrumental in mapping the potential energy surface and identifying the most plausible reaction pathways.

Decarboxylation of aromatic carboxylic acids can be thermally induced or catalyzed. Theoretical models can investigate several potential mechanisms:

Direct Decarboxylation: This pathway involves the direct cleavage of the C-C bond between the quinoline ring and the carboxyl group. Computational studies can determine the activation energy for this process, which is typically high for uncatalyzed reactions, requiring significant thermal energy.

Catalyzed Decarboxylation: Transition metals can catalyze decarboxylation by forming intermediate complexes that lower the activation energy. organic-chemistry.org For instance, a metal center could coordinate to the carboxylate, facilitating the extrusion of CO2. Modeling can help identify effective catalysts and elucidate their precise role.

Proton-Assisted Decarboxylation: In acidic media, protonation of the quinoline nitrogen or the carboxyl group could precede decarboxylation. Computational models can simulate the effect of pH and the role of proton transfer in the reaction mechanism.

Studies on similar compounds, like fatty acids, have shown that the presence of a catalyst can significantly lower the initiation temperature for decarboxylation. rsc.org For this compound, computational models would likely focus on the transition state structures and the energetic profiles of these different pathways to predict the most favorable reaction conditions.

| Decarboxylation Pathway | Description | Computational Focus |

| Direct Thermal | Uncatalyzed cleavage of the C(ring)-COOH bond at high temperatures. | Calculation of the C-C bond dissociation energy and the transition state energy. |

| Metal-Catalyzed | Lowering of the activation barrier via an intermediate metal complex. organic-chemistry.org | Geometry and stability of organometallic intermediates; energy profile of the catalytic cycle. |

| Proton-Assisted | Facilitation of CO2 removal by protonation of the molecule. | Modeling proton transfer steps and the stability of protonated species. |

This table outlines potential decarboxylation pathways that can be investigated through computational modeling.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in different environments, particularly in solution, which is crucial for understanding its solubility, reactivity, and interactions with biological systems.

MD simulations of quinoline carboxylic acid derivatives have been used to investigate several key aspects: mdpi.comchemrxiv.org

Solvent Effects: The choice of solvent can significantly impact the conformation and properties of this compound. MD simulations can model the explicit interactions between the solute and solvent molecules. For example, in a polar solvent like water, simulations can reveal the structure of the hydration shell around the carboxylic acid and iodo groups, and how hydrogen bonding with water molecules influences the molecule's orientation and dynamics.

Intermolecular Interactions: In the solid state or in concentrated solutions, this compound molecules interact with each other. MD simulations can explore these intermolecular forces, such as hydrogen bonding between the carboxylic acid groups of two molecules to form dimers, and π-π stacking interactions between the quinoline rings. mdpi.com These interactions are fundamental to understanding the crystal packing and physical properties of the compound.

Conformational Dynamics: The carboxylic acid group can rotate relative to the quinoline ring. MD simulations can map the conformational landscape of the molecule and identify the most stable conformations and the energy barriers for rotation. This is influenced by both intramolecular hydrogen bonding and interactions with the surrounding solvent. mdpi.com

The results from MD simulations, such as radial distribution functions (RDFs) and potential of mean force (PMF) calculations, provide a microscopic view of the system's behavior that complements experimental data. chemrxiv.org

| Simulation Focus | Information Gained | Relevant Properties |

| Solvation Shell Analysis | Structure and dynamics of solvent molecules around the solute. | Solubility, reactivity in solution. |

| Dimerization Studies | Investigation of hydrogen bonding and π-π stacking between molecules. mdpi.com | Crystal structure, aggregation behavior. |

| Conformational Analysis | Exploration of rotational freedom and stable geometries. | Molecular shape, interaction with binding sites. |

This table summarizes the applications of Molecular Dynamics simulations in studying this compound.

Coordination Chemistry and Metal Complexes of 7 Iodoquinoline 4 Carboxylic Acid

Ligand Properties and Binding Modes

7-Iodoquinoline-4-carboxylic acid is a heterocyclic compound that possesses distinct features making it an effective ligand in coordination chemistry. Its ability to form stable complexes with metal ions is primarily attributed to the presence of two key donor sites and the influence of the iodo substituent.

The fundamental coordinating ability of this compound stems from its structure as a quinoline (B57606) derivative bearing a carboxylic acid group. Quinolone molecules, in general, are known to be excellent metal-binding compounds. researchgate.net The primary donor atoms available for coordination are the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. scirp.org This dual-donor capability allows the ligand to act as a bidentate chelating agent, forming a stable five- or six-membered ring with a central metal ion. The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

The carboxylate group can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging, leading to the formation of mononuclear or polynuclear metal complexes. researchgate.net The specific binding mode is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

The presence of an iodine atom at the 7-position of the quinoline ring significantly modulates the electronic properties of the ligand. Iodine is an electron-withdrawing group through its inductive effect, which can influence the basicity of the quinoline nitrogen and the acidity of the carboxylic acid. This, in turn, can affect the strength of the coordinate bonds formed with metal ions.

Furthermore, the bulky nature of the iodo substituent can introduce steric hindrance, which may influence the geometry of the resulting metal complexes and potentially favor the formation of specific isomers or coordination numbers. In some cases, the iodine atom itself might participate in weaker secondary interactions, such as halogen bonding, with neighboring molecules in the crystal lattice, further influencing the supramolecular assembly of the complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure, bonding, and physical properties.

Transition metal complexes of quinoline derivatives are widely studied. The synthesis of such complexes with this compound typically involves the reaction of a suitable metal salt (e.g., chloride, acetate, or nitrate) with the ligand in an appropriate solvent. mdpi.com The reaction is often carried out under reflux to ensure complete reaction. jocpr.com The stoichiometry of the reactants and the pH of the solution can be controlled to isolate complexes with desired metal-to-ligand ratios. For instance, complexes of Cu(II), Co(II), and Fe(II) with a related chloro-substituted quinoline derivative have been synthesized and characterized. jocpr.com The resulting complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the coordination number and the electronic configuration of the metal ion. jocpr.comlibretexts.org

Table 1: Examples of Transition Metal Complexes with Quinoline-based Ligands and Their Geometries

| Metal Ion | Ligand System | Proposed Geometry | Reference |

| Cu(II) | (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Tetrahedral | jocpr.com |

| Co(II) | (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Octahedral | jocpr.com |

| Fe(II) | (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Octahedral | jocpr.com |

| Pd(II) | Tripyrrindione (analogue with similar N-donor sites) | Square Planar | nih.gov |

This table presents data for analogous systems to infer potential geometries for this compound complexes.

The coordination chemistry of quinolones with lanthanide ions has also been a subject of interest. nih.gov The larger ionic radii of lanthanide and actinide ions often lead to higher coordination numbers, typically ranging from 7 to 9. libretexts.org The synthesis of lanthanide complexes with this compound would likely involve the reaction of a lanthanide salt (e.g., Ln(NO₃)₃·nH₂O) with the deprotonated ligand in a suitable solvent mixture. These complexes are of particular interest due to their potential luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions. The quinoline-based ligand can act as an "antenna," absorbing light and transferring the energy to the central metal ion, which then emits at its characteristic wavelength.

Table 2: Illustrative X-ray Diffraction Data for a Related Quinoline Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Quinoline-4-carboxylic acid | Monoclinic | P2(1)/c | 14.321(3) | 3.864(1) | 14.685(3) | 108.85(3) | nih.gov |

This table shows data for the parent quinoline-4-carboxylic acid to provide context for the crystallographic analysis of its derivatives.

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying complexes with unpaired electrons, such as those of Cu(II), Fe(III), and some Ru species. The EPR spectrum can provide information about the oxidation state of the metal ion, the symmetry of its coordination environment, and the nature of the metal-ligand bonding.

Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which can help in confirming the oxidation state and spin state of the central metal ion. This data is particularly useful for distinguishing between different possible electronic configurations and coordination geometries.

Applications of this compound Metal Complexes